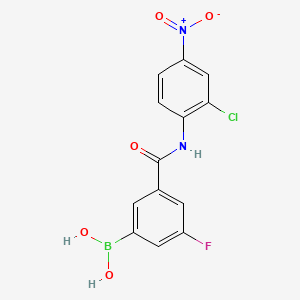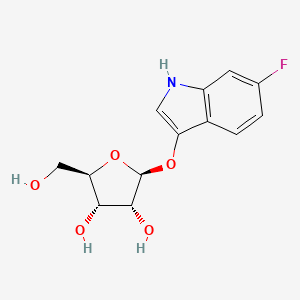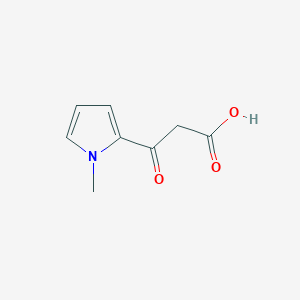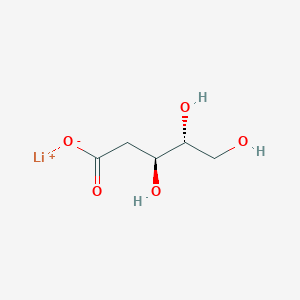![molecular formula C9H10N2O B12858645 (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine](/img/structure/B12858645.png)
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is a chiral compound that belongs to the class of heterocyclic amines It features a fused furo[2,3-b]pyridine ring system, which is known for its biological and pharmacological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine typically involves multi-catalytic protocols. One such method includes the use of gold, palladium, and phosphoric acid catalysis. This process enables a relay cycloisomerisation/asymmetric [4 + 2] cycloaddition between ynamides and carbonate of 4-hydroxy-2-cyclopentenone . The reaction is carried out in a one-pot fashion, yielding the desired furo[2,3-b]pyridine derivatives with good to excellent yields and high diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of multi-catalytic and one-pot synthesis can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(S)-1-(Furo[2,3-b]pyridin-5-yl)ethanamine is unique due to its chiral nature and the specific arrangement of the furo[2,3-b]pyridine ring system. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for medicinal chemistry research.
Eigenschaften
Molekularformel |
C9H10N2O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
(1S)-1-furo[2,3-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
JPHVNVKEVBYNMP-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CN=C2C(=C1)C=CO2)N |
Kanonische SMILES |
CC(C1=CN=C2C(=C1)C=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
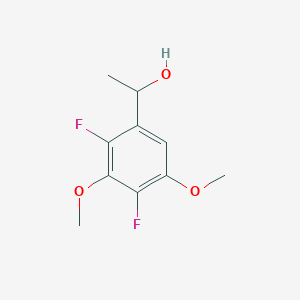
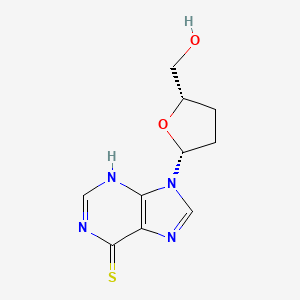
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
![4-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12858588.png)
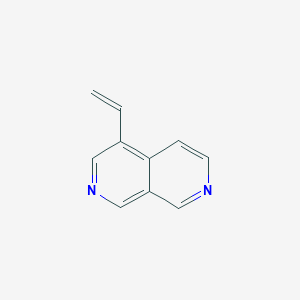


![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
